2-(((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in organic synthesis. The Fmoc group is particularly useful in solid-phase peptide synthesis due to its stability under basic conditions and its ability to be removed under mildly acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through the reaction of the amine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis, including the addition of the Fmoc-protected amino acid, the removal of the Fmoc group, and the coupling of the next amino acid in the sequence. The use of automated synthesizers increases the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mildly acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
What sets 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid apart from similar compounds is its specific structure, which includes a cyclopentane ring. This unique structure can impart different chemical properties and reactivity, making it suitable for specific applications in peptide synthesis and other areas of research.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-11-5-6-14(15)12-23-22(26)27-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20H,5-6,11-13H2,(H,23,26)(H,24,25) |
InChI Key |
HWELJLHUQZAYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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